2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide
Description
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is an acetamide derivative characterized by a cyclobutylmethylamine moiety attached to the acetamide core and an o-tolyl (ortho-methylphenyl) group at the N-position. The cyclobutyl group introduces conformational rigidity, which may influence target binding, while the o-tolyl substituent could modulate lipophilicity and steric interactions .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(cyclobutylmethylamino)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O/c1-11-5-2-3-8-13(11)16-14(17)10-15-9-12-6-4-7-12/h2-3,5,8,12,15H,4,6-7,9-10H2,1H3,(H,16,17) |
InChI Key |
CUGCBXSXGNNOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNCC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Cyclobutylmethylamine: Cyclobutylmethylamine can be synthesized by the reduction of cyclobutylmethyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Acylation Reaction: The cyclobutylmethylamine is then reacted with o-tolylacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, which may reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted amides or aromatic compounds
Scientific Research Applications
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements and properties of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide with analogous compounds:
Key Comparative Insights
Pharmacological Activity
- Melatonergic Ligands (UCM765/UCM924): These compounds exhibit MT2 receptor selectivity and neuroactive properties (e.g., sleep modulation, anxiolysis). Their aminoethyl linker and aryl substituents (methoxy, bromo, fluoro) enhance receptor binding and metabolic stability . In contrast, 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide lacks the aminoethyl bridge, which may reduce water solubility but increase membrane permeability due to the cyclobutyl group.
- Cyclobutyl-Containing Analogues: The acetyl-dimethylcyclobutyl derivative () shares a strained cyclobutane ring but differs in substitution (m-tolyl vs. o-tolyl).
Physicochemical Properties
- Solubility and Stability: UCM924’s bromo and fluoro substituents improve metabolic stability over UCM765, highlighting the impact of halogenation.
- Toxicological Considerations: 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks safety data, underscoring the need for thorough toxicological profiling of acetamide derivatives. The cyclobutylmethyl group’s safety profile remains unstudied but may differ due to its unique structure .
Research Findings and Implications
Structural Determinants of Activity
- Aminoethyl Linker: Critical for melatonin receptor binding in UCM compounds. Its absence in the target compound suggests divergent mechanisms or targets .
- Substituent Positioning: o-Tolyl vs. m-tolyl () or para-substituted phenoxy groups () influence electronic and steric properties, affecting ligand-receptor or ligand-enzyme interactions .
Metabolic and Stability Trends
- Halogenation (e.g., bromo in UCM924) and cyclization (e.g., cyclobutyl) are strategies to enhance metabolic stability. The target compound’s cyclobutylmethyl group may offer similar advantages .
Biological Activity
2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is a compound of interest due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
The biological activity of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
- Receptor Interaction : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Disruption of Cellular Processes : The compound may affect processes such as DNA replication and protein synthesis, contributing to its potential anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have evaluated the anticancer properties of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.0103 | Apoptosis induction via caspase activation |
| A-549 (Lung) | 0.0095 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits potent anticancer activity, particularly against breast and lung cancer cell lines.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. The following table presents the minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 8 | Strong inhibition |
| Escherichia coli | 16 | Moderate inhibition |
| Candida albicans | 4 | Strong antifungal activity |
Case Studies
- Study on Anticancer Effects : A study conducted by researchers focused on the effects of 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide on MDA-MB-231 cells. The findings revealed that the compound induced apoptosis through caspase pathway activation, leading to significant cell death in vitro.
- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting potential for development as an antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-((Cyclobutylmethyl)amino)-N-(o-tolyl)acetamide. Modifications to the cyclobutyl group or variations in the aromatic ring can significantly influence potency and selectivity.
Key Findings:
- Substituents on the aromatic ring enhance binding affinity to target receptors.
- Alterations in alkyl chain length can affect lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
